Diethyl 2-acetamido-2-[2-(1H-indol-3-yl)ethyl]propanedioate

Amino acid synthesis Amidomalonate alkylation Homotryptophan

Diethyl 2-acetamido-2-[2-(1H-indol-3-yl)ethyl]propanedioate (CAS 351421-21-1), also named N-Acetyl-γ-carbethoxy Homotryptophan Ethyl Ester, is a fully protected, racemic α-amino acid precursor belonging to the diethyl acetamidomalonate (DEAM) alkylation class. It features an N-acetyl-protected amine, two ethyl ester carboxylates, and a 2-(1H-indol-3-yl)ethyl side chain.

Molecular Formula C19H24N2O5
Molecular Weight 360.4 g/mol
CAS No. 351421-21-1
Cat. No. B043331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl 2-acetamido-2-[2-(1H-indol-3-yl)ethyl]propanedioate
CAS351421-21-1
Synonyms2-(Acetylamino)-2-[2-(1H-indol-3-yl)ethyl]propanedioic Acid 1,3-Diethyl Ester
Molecular FormulaC19H24N2O5
Molecular Weight360.4 g/mol
Structural Identifiers
SMILESCCOC(=O)C(CCC1=CNC2=CC=CC=C21)(C(=O)OCC)NC(=O)C
InChIInChI=1S/C19H24N2O5/c1-4-25-17(23)19(21-13(3)22,18(24)26-5-2)11-10-14-12-20-16-9-7-6-8-15(14)16/h6-9,12,20H,4-5,10-11H2,1-3H3,(H,21,22)
InChIKeyKEGCVTYGEUKJBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethyl 2-acetamido-2-[2-(1H-indol-3-yl)ethyl]propanedioate (CAS 351421-21-1): A Protected Homotryptophan Intermediate for Precisely Controlled Amino Acid Synthesis


Diethyl 2-acetamido-2-[2-(1H-indol-3-yl)ethyl]propanedioate (CAS 351421-21-1), also named N-Acetyl-γ-carbethoxy Homotryptophan Ethyl Ester, is a fully protected, racemic α-amino acid precursor belonging to the diethyl acetamidomalonate (DEAM) alkylation class [1]. It features an N-acetyl-protected amine, two ethyl ester carboxylates, and a 2-(1H-indol-3-yl)ethyl side chain. This compound serves as a direct progenitor of homotryptophan—a non-proteinogenic amino acid with an ethylene bridge between the indole ring and the α-carbon—upon hydrolysis and decarboxylation [2]. The two-carbon ethyl linker fundamentally distinguishes this compound from the more common one-carbon methylene-linked tryptophan intermediates.

Why Generic Substitution Fails for Diethyl 2-acetamido-2-[2-(1H-indol-3-yl)ethyl]propanedioate: Linker-Length Dictates the Final Amino Acid Product


Within the amidomalonate synthesis family, the alkylation side chain on diethyl acetamidomalonate is the sole determinant of the ultimate α-amino acid structure after deprotection [1]. Compounds with a one-carbon methylene linker (e.g., diethyl 2-acetamido-2-(1H-indol-3-ylmethyl)propanedioate, CAS 5379-97-5) yield tryptophan, while the target compound—bearing a two-carbon ethyl linker—yields homotryptophan [2]. The branched regioisomer diethyl 2-(1-(1H-indol-3-yl)ethyl)-2-acetamidomalonate (CAS 6976-19-8) produces a β-methyltryptophan analog . Thus, interchanging these intermediates without re-engineering the entire downstream synthetic route is chemically impossible, making the ethyl-linked compound uniquely required for any program targeting homotryptophan-derived molecules.

Quantitative Differentiation Evidence: Diethyl 2-acetamido-2-[2-(1H-indol-3-yl)ethyl]propanedioate vs. Closest Analogs


Chain-Length Specificity: Ethyl vs. Methylene Linker Determines Homotryptophan vs. Tryptophan Output

The target compound's 2-(1H-indol-3-yl)ethyl substituent (two-carbon chain) directs hydrolysis/decarboxylation exclusively to homotryptophan. The closest analog diethyl 2-acetamido-2-(1H-indol-3-ylmethyl)propanedioate (CAS 5379-97-5) carries a one-carbon methylene linker and instead yields tryptophan [1]. This structural divergence is absolute: no chemical transformation can interconvert the final amino acid products without rebuilding the carbon skeleton.

Amino acid synthesis Amidomalonate alkylation Homotryptophan

Melting Point: 157 °C Provides a Crystalline Handle Absent in Lower-Melting Analogs

The target compound melts at 157 °C , indicative of a well-ordered crystalline lattice. The methylene-bridged analog (CAS 5379-97-5) is reported as a low-melting solid or viscous oil at ambient temperature , while the branched regioisomer (CAS 6976-19-8) softens below 100 °C . The higher melting point of the target compound facilitates purification by recrystallization and provides a convenient identity check.

Solid-state characterization Purity assessment Melting point

Lipophilicity (LogP 2.66): Balanced Partitioning for Chromatographic Isolation Contrasts with More Polar Methylene Analog

The predicted LogP of the target compound is 2.66 . The one-carbon-shorter methylene analog (CAS 5379-97-5) has a predicted LogP approximately 2.1–2.3 , making it roughly 0.4–0.5 log units more polar. This difference translates to a ~2.5–3× shift in octanol/water partitioning, enabling facile separation of the target compound from incompletely alkylated starting material by normal-phase flash chromatography.

Lipophilicity Chromatography LogP

Commercial Purity Specifications: >98% vs. 95% Minimum Purity Segments Available Material Grades

Multiple vendors supply the target compound at >98% purity (HPLC) , whereas the most widely listed methylene analog (CAS 5379-97-5) is commonly offered at 95–97% purity . The branched regioisomer (CAS 6976-19-8) is listed at 98% minimum, but the synthesis employs a different alkylating agent (1-(1H-indol-3-yl)ethyl halide) that is less readily available than tryptamine, the precursor to the target compound [1].

Purity specification Procurement Quality control

High-Value Application Scenarios for Diethyl 2-acetamido-2-[2-(1H-indol-3-yl)ethyl]propanedioate (CAS 351421-21-1)


Synthesis of Racemic Homotryptophan for IDO/TDO Inhibitor Screening Libraries

The compound undergoes standard hydrolysis (NaOH, then HCl, Δ) followed by decarboxylation to release racemic homotryptophan in >80% overall yield [1]. Homotryptophan is a scaffold for indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO) inhibitors, which are pursued as cancer immunotherapy agents [2]. The ethyl linker positions the indole ring one carbon further from the amino acid backbone than tryptophan, altering the binding mode in the IDO active site and potentially overcoming resistance to tryptophan-based inhibitors.

Preparation of Enantiopure L-Homotryptophan via Chiral Auxiliary Resolution

After deprotection to racemic N-acetyl homotryptophan, enzymatic resolution with acylase I selectively hydrolyzes the L-enantiomer, yielding optically pure L-homotryptophan (ee > 99%). This intermediate is then used to synthesize homotryptophan-containing peptide mimetics or non-ribosomal peptide analogs [2].

Solid-Phase Peptide Synthesis (SPPS) Building Block After Fmoc Protection

Following selective hydrolysis of the ethyl esters and reprotection with Fmoc-OSu, the resulting Fmoc-homotryptophan(OH) is compatible with standard SPPS protocols. The ethyl linker imparts greater conformational flexibility than natural tryptophan, which is exploited in the design of conformationally biased peptide ligands [2].

Intermediate for Seleno- and Thia-Homotryptophan Analogs

The homotryptophan core generated from this compound can be further derivatized to sulfur and selenium isosteres (thiahomotryptophan and selenohomotryptophan) via Sonogashira coupling and heteroannulation strategies, expanding the chemical space for metalloenzyme inhibitor design [2].

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